molecular formula C19H14N6O B2959689 5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide CAS No. 1385323-88-5

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide

Cat. No. B2959689
CAS RN: 1385323-88-5
M. Wt: 342.362
InChI Key: UDGBLNHPGWFCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure :

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One versatile approach involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific reaction conditions. This yields the desired cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure consists of a pyridine ring with cyano and phenylpyrazole substituents. The cyano groups play a crucial role in its reactivity and biological activity .


Chemical Reactions Analysis

The active hydrogen on the C-2 position of this compound can participate in various condensation and substitution reactions. Additionally, the cyanoacetamide moiety can react with common bidentate reagents to form diverse heterocyclic compounds .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 199°C .
  • Solubility : Sparingly soluble in water; very soluble in methanol .

Scientific Research Applications

Synthesis and Molecular Docking Studies Research has been conducted on the synthesis of related compounds through three-component reactions, and their structural characterization using techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods have supported these findings, with a particular focus on non-linear optical (NLO) properties and molecular docking analyses. Notably, some studies have demonstrated the potential of these compounds in inhibiting tubulin polymerization, suggesting anticancer activity through interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).

Neuroinflammation Imaging One specific derivative, [11C]CPPC, has been identified as a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This compound offers a noninvasive tool for imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. The ability to noninvasively measure microglial activity could significantly advance the study of neuroinflammation, underlying many of these conditions (Horti et al., 2019).

Antimicrobial and Anticancer Properties Another area of interest is the synthesis of novel pyrazolopyrimidines derivatives, demonstrating promising antimicrobial and anti-5-lipoxygenase activities. These derivatives have been synthesized via condensation reactions, showcasing the compound's versatility in creating substances with potential biological applications (Rahmouni et al., 2016).

Safety and Hazards

  • Polymorphism : Exists in three polymorphic forms .

properties

IUPAC Name

5-cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c1-13-14(9-20)7-8-17(23-13)19(26)24-18(10-21)15-11-22-25(12-15)16-5-3-2-4-6-16/h2-8,11-12,18H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGBLNHPGWFCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide

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